molecular formula C9H9F2NO4S B3074035 N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine CAS No. 1018639-78-5

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine

Cat. No.: B3074035
CAS No.: 1018639-78-5
M. Wt: 265.24 g/mol
InChI Key: XXBFJYNCLFPFEA-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-N-(methylsulfonyl)glycine is a specialized glycine derivative designed for chemical biology and medicinal chemistry research. Its structure, incorporating a difluorophenyl ring and a methylsulfonyl group, is of significant interest in the synthesis and study of complex "difficult sequences," particularly hydrophobic peptides and membrane proteins . These challenging targets, which include vital drug targets like G-protein coupled receptors (GPCRs) and ion channels, constitute over 60% of FDA-approved drug targets but are notoriously difficult to produce and study due to their insolubility in conventional solvents . The compound serves as a valuable building block to introduce structured, hydrophobic elements into synthetic peptides. Researchers can leverage this molecule to overcome synthetic hurdles by facilitating native chemical ligation (NCL) processes, which are essential for constructing long-chain membrane-associated proteins . As a derivative of the non-essential amino acid glycine, which functions as a fast inhibitory neurotransmitter in the central nervous system , this compound provides a key tool for probing protein function and developing novel therapeutic agents. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,4-difluoro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBFJYNCLFPFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacophore Analysis & Synthetic Methodology

Executive Summary & Chemical Identity

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine represents a specialized chemical scaffold within the class of Aldose Reductase Inhibitors (ARIs) . Structurally, it functions as a bioisostere to the active cores of established ARIs such as Tolrestat and Ponalrestat. Its physiochemical profile is defined by a hydrophilic carboxylic acid "head" capable of electrostatic interaction, coupled with a lipophilic "tail" (the difluorophenyl ring) designed to penetrate the hydrophobic specificity pocket of the target enzyme.

This compound is primarily utilized in medicinal chemistry as:

  • A Lead Compound: For investigating the inhibition of the polyol pathway in diabetic neuropathy and retinopathy.

  • A Synthetic Intermediate: In the preparation of complex heterocyclic ARIs where the glycine backbone is cyclized or further derivatized.

Chemical Data Table
PropertySpecification
IUPAC Name N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine
Molecular Formula C₉H₉F₂NO₄S
Molecular Weight 265.23 g/mol
CAS Registry Not widely listed; Analogous to 667877-45-4 (3-F isomer)
Core Pharmacophore N-aryl-N-sulfonylglycine
Predicted pKa ~3.8 (Carboxylic Acid)
LogP (Predicted) ~1.2 – 1.8 (Lipophilic/Hydrophilic balance)
H-Bond Acceptors 5 (Sulfonyl oxygens, Carbonyl, Hydroxyl)
H-Bond Donors 1 (Carboxylic Acid -OH)
Biological Mechanism: Aldose Reductase Inhibition

The primary application of this molecule lies in its ability to inhibit Aldose Reductase (AKR1B1) , the rate-limiting enzyme in the polyol pathway.[1]

The Polyol Pathway Context

Under normoglycemic conditions, glucose is phosphorylated by hexokinase. However, in hyperglycemic states (diabetes), hexokinase becomes saturated, shunting excess glucose into the polyol pathway.

  • Aldose Reductase reduces Glucose to Sorbitol (consuming NADPH).[1][2]

  • Sorbitol Dehydrogenase oxidizes Sorbitol to Fructose (producing NADH).[1]

Pathology: Sorbitol accumulation causes osmotic stress, while NADPH depletion leads to oxidative stress (reduced Glutathione regeneration). This drives diabetic complications.[2][3]

Molecular Binding Mode

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine acts as a competitive or non-competitive inhibitor depending on the specific isoform conformation.

  • Anionic Anchor: The carboxylate group (-COO⁻) binds to the "anion-binding pocket" at the active site, interacting with Tyr48 , His110 , and Trp111 .

  • Hydrophobic Interaction: The 2,4-difluorophenyl ring inserts into the hydrophobic specificity pocket. The fluorine atoms provide metabolic stability against ring oxidation and enhance lipophilicity without significant steric bulk.

  • Sulfonyl Linker: The rigid sulfonyl group orients the aromatic ring relative to the carboxylic acid, locking the molecule in a bioactive conformation.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (AKR1B1) AR->Glucose Catalyzes Inhibitor N-(2,4-difluorophenyl)- N-(methylsulfonyl)glycine Inhibitor->AR Inhibits

Figure 1: Mechanism of Action. The inhibitor blocks AKR1B1, preventing the accumulation of Sorbitol and preserving NADPH levels.

Synthetic Protocol

The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is a convergent two-step process. The key challenge is preventing over-alkylation during the glycine formation and ensuring complete sulfonylation of the sterically hindered secondary amine.

Step 1: N-Alkylation (Formation of the Secondary Amine)

Reaction: 2,4-Difluoroaniline + Ethyl Bromoacetate → N-(2,4-difluorophenyl)glycine ethyl ester.

  • Reagents: 2,4-Difluoroaniline (1.0 eq), Ethyl Bromoacetate (1.1 eq), Sodium Acetate (or DIPEA) (1.5 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 4–6 hours.

  • Purification: The secondary amine is less nucleophilic than the primary, but bis-alkylation is possible. Use excess aniline or separate via column chromatography (Hexane/EtOAc).

Step 2: N-Sulfonylation & Hydrolysis

Reaction: N-(2,4-difluorophenyl)glycine ethyl ester + Methanesulfonyl Chloride (MsCl) → Intermediate → Hydrolysis → Final Product.

  • Reagents: MsCl (1.2 eq), Pyridine (2.0 eq) or Et3N/DMAP.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Conditions: 0°C to RT, stir overnight.

  • Hydrolysis: Treat the ester with LiOH (THF/H2O) or NaOH to release the free acid.

Detailed Workflow (Self-Validating Protocol)

SynthesisWorkflow Start Start: 2,4-Difluoroaniline Step1 Step 1: N-Alkylation (+ Ethyl Bromoacetate, Base, Reflux) Start->Step1 Check1 QC Point: TLC/LCMS Confirm Mono-alkylation Step1->Check1 Step2 Step 2: Sulfonylation (+ MsCl, Pyridine, DCM, 0°C) Check1->Step2 Pass Step3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Final Final Product: N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine Step3->Final

Figure 2: Synthetic pathway emphasizing the critical Quality Control (QC) point to ensure mono-alkylation before sulfonylation.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ObservationStructural Assignment
¹H-NMR (DMSO-d₆) δ 12.8 (br s, 1H)Carboxylic Acid (-COOH)
δ 7.3 – 7.5 (m, 1H)Aromatic H (C3 position)
δ 7.0 – 7.2 (m, 2H)Aromatic H (C5, C6 positions)
δ 4.45 (s, 2H)Glycine Methylene (-N-CH₂-CO-)
δ 3.10 (s, 3H)Methylsulfonyl (-SO₂CH₃)
¹³C-NMR ~170 ppmCarbonyl (C=O)
~158-164 ppm (d/dd)C-F Carbons (C2, C4 of ring)
~38 ppmMethylsulfonyl Carbon
Mass Spectrometry [M-H]⁻ = 264.2Negative Mode ESI (Loss of proton from COOH)
Handling & Stability
  • Stability: The sulfonamide bond is chemically robust and resistant to hydrolysis under mild acidic/basic conditions. The carboxylic acid is the reactive center for further coupling (e.g., amide formation).

  • Storage: Store at -20°C. Hygroscopic potential due to the carboxylic acid; keep desiccated.

  • Safety: Treat as a potential irritant. As an ARI analog, it may have biological activity; avoid inhalation or skin contact.

References
  • Aldose Reductase Inhibition: Da Settimo, A., et al. "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines."[4] Journal of Medicinal Chemistry.

  • Synthetic Methodology: BenchChem. "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note." BenchChem Protocols.

  • Polyol Pathway: Brownlee, M. "The pathobiology of diabetic complications: a unifying mechanism." Diabetes.[1][2][3][5]

  • Structural Analogs: PubChem Compound Summary for N-(4-fluorophenyl)glycine derivatives. National Library of Medicine.

Sources

Comprehensive Technical Guide: Properties and Applications of N-Aryl-N-(methylsulfonyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-aryl-N-(methylsulfonyl)glycine derivatives, a specialized class of N-sulfonyl amino acids. While structurally related to the well-known N-benzenesulfonyl aldose reductase inhibitors (ARIs) like Tolrestat, the N-methylsulfonyl (mesyl) variants possess distinct physicochemical profiles and synthetic utilities. This document details their synthesis, physicochemical properties, pharmacological relevance in diabetic complications, and their critical role as "turn-key" intermediates in the synthesis of nitrogenous heterocycles.

Structural Chemistry & Physicochemical Profile[1]

The core scaffold consists of a glycine backbone where the nitrogen atom is disubstituted with an aryl ring and a methylsulfonyl group. This unique substitution pattern imparts specific electronic and steric properties.

Electronic Distribution and Acidity

Unlike simple N-arylglycines, the presence of the electron-withdrawing methylsulfonyl group (


) significantly alters the electron density of the nitrogen atom.
  • Nitrogen Basicity: The sulfonyl group delocalizes the nitrogen lone pair, rendering the nitrogen non-basic (

    
     increases drastically). This prevents protonation at physiological pH, unlike standard amino acids.
    
  • Carboxylic Acid Acidity (

    
    ):  The inductive electron-withdrawing effect (-I effect) of the sulfonamide moiety propagates to the carboxyl group, lowering the 
    
    
    
    of the carboxylic acid (typically
    
    
    ) compared to unsubstituted glycine (
    
    
    for
    
    
    -COOH, but effectively higher in N-substituted derivatives due to lack of zwitterion stabilization).
  • Lipophilicity: The methylsulfonyl group is less lipophilic than the phenylsulfonyl (tosyl) group found in many drug candidates. This allows for fine-tuning of

    
     values to improve water solubility while maintaining membrane permeability.
    
Crystal Packing and Solid-State Physics

X-ray diffraction studies of N-substituted glycine derivatives reveal a propensity for forming centrosymmetric dimers .

  • Hydrogen Bonding: The carboxylic acid groups typically form head-to-head hydrogen bonds (

    
     graph set).
    
  • Stacking: The N-aryl rings often engage in

    
     stacking interactions, stabilizing the crystal lattice. The methylsulfonyl oxygen atoms can serve as weak hydrogen bond acceptors for auxiliary interactions.
    

Synthetic Protocols

The synthesis of N-aryl-N-(methylsulfonyl)glycine derivatives is best approached via a stepwise N-alkylation followed by sulfonylation. The reverse route (sulfonylation of aniline followed by alkylation) is often lower yielding due to the poor nucleophilicity of the resulting sulfonamide.

Standard Operating Procedure (SOP): The "Glycine-First" Route

Objective: Synthesis of N-(4-chlorophenyl)-N-(methylsulfonyl)glycine.

Phase A: N-Alkylation (Formation of N-arylglycine ester)
  • Reagents: 4-Chloroaniline (10 mmol), Ethyl bromoacetate (11 mmol), Sodium acetate (15 mmol).

  • Solvent: Ethanol (95%).

  • Procedure:

    • Dissolve aniline and sodium acetate in ethanol.

    • Add ethyl bromoacetate dropwise at room temperature.

    • Reflux for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Concentrate in vacuo; partition between water and ethyl acetate.

    • Dry organic layer (

      
      ) and evaporate. Note: Purification via column chromatography is recommended to remove dialkylated by-products.
      
Phase B: N-Sulfonylation
  • Reagents: N-(4-chlorophenyl)glycine ethyl ester (from Phase A), Methanesulfonyl chloride (MsCl, 1.2 eq), Pyridine (3.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0°C.

    • Add Pyridine, followed by slow addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Quench with 1N HCl (cold). Wash organic layer with brine.

Phase C: Hydrolysis
  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Stir the sulfonated ester in THF/Water at RT for 2 hours.

    • Acidify carefully with 1N HCl to pH 2.

    • Extract with EtOAc or filter the precipitate if the solid forms directly.

Visualization of Synthetic Workflow

SynthesisWorkflow Aniline Aryl Amine (Starting Material) Alkylation Phase A: N-Alkylation (Ethyl Bromoacetate) Aniline->Alkylation Intermediate1 N-Aryl Glycine Ester Alkylation->Intermediate1 Sulfonylation Phase B: Sulfonylation (MsCl / Pyridine) Intermediate1->Sulfonylation Intermediate2 N-Aryl-N-Mesyl Glycine Ester Sulfonylation->Intermediate2 Hydrolysis Phase C: Hydrolysis (LiOH / H3O+) Intermediate2->Hydrolysis Product Target: N-Aryl-N-(methylsulfonyl) glycine Hydrolysis->Product

Figure 1: Step-wise synthetic pathway for N-aryl-N-(methylsulfonyl)glycine derivatives.[1]

Pharmacological Applications: Aldose Reductase Inhibition[3][4][5]

The primary biological interest in this scaffold lies in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2] Hyperactivity of ALR2 is linked to diabetic complications (neuropathy, retinopathy) due to sorbitol accumulation.

Mechanism of Action

N-arylsulfonylglycines function as anionic inhibitors.

  • Anion Head Group: The carboxylate anion (

    
    ) binds to the "anion hole" in the enzyme active site, interacting with Tyr48, His110, and the 
    
    
    
    cofactor.
  • Hydrophobic Pocket: The N-aryl group slots into a hydrophobic specificity pocket.

  • Sulfonyl Linker: The

    
     group provides a rigid geometry that orients the aryl ring and the carboxylate at the correct angle (approx. 110°).
    
Structure-Activity Relationship (SAR)

While N-benzenesulfonyl derivatives (like Tolrestat) are historically more potent, the N-methylsulfonyl derivatives provide critical SAR data:

FeatureEffect on ActivityMechanistic Insight
N-Sulfonyl Group Mesyl < TosylThe bulky tosyl group fills the hydrophobic pocket better than the small methyl group. However, Mesyl derivatives have better solubility.
N-Aryl Substituents Halogens (Cl, Br) > HLipophilic electron-withdrawing groups on the N-aryl ring enhance binding to the hydrophobic pocket.
Carboxyl Linker Glycine > AlanineSteric bulk at the

-carbon (e.g., alanine) often reduces potency due to steric clash in the tight active site.
Visualization of Pharmacophore

SAR_Logic Core N-Aryl-N-(Ms) Glycine Scaffold COOH Carboxylate Head (Binds Anion Hole/Tyr48) Core->COOH Electrostatic SO2 Sulfonyl Linker (Rigid Geometry) Core->SO2 Orientation Aryl N-Aryl Ring (Hydrophobic Pocket) Core->Aryl Van der Waals Mesyl N-Methyl Group (Solubility Modulator) Core->Mesyl LogP Control

Figure 2: Pharmacophore model illustrating the binding determinants of the scaffold.

Synthetic Utility: Intramolecular Cyclization[6][7][8]

Beyond direct pharmacological use, these derivatives are high-value synthetic intermediates.[3] The N-mesyl group acts as a "removable" or "transformable" directing group.

Formation of Sultams and Indoles

Researchers utilize the N-aryl-N-(methylsulfonyl)glycine scaffold to access fused heterocycles via Friedel-Crafts type cyclizations or Radical processes.

  • Sultam Synthesis: Under strong acidic conditions (e.g., Polyphosphoric acid), the carboxylic acid can be activated to cyclize onto the aryl ring (if electron-rich), forming cyclic sulfonamides (sultams).

  • Indole Synthesis: Although less direct, the reduction of the sulfonyl group or its use as a leaving group in Pd-catalyzed reactions can yield indole-2-carboxylic acid derivatives.

References

  • De Ruiter, J., et al. (1987). "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase."[4] Journal of Medicinal Chemistry.

  • Da Settimo, A., et al. (1990). "Synthesis and aldose reductase inhibitory activity of N-arylsulfonyl-N-arylglycines." Il Farmaco.

  • Gao, H.S., et al. (2017).[5] "H2SO4-Mediated Intramolecular Cyclization of N-Arylated Homoallylamines." Synthesis.

  • Petrović, T., et al. (2023). "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Crystals (MDPI).

  • Malamas, M. S., et al. (1991). "Azolyl-substituted N-(phenylsulfonyl)glycines as aldose reductase inhibitors." Journal of Medicinal Chemistry.

Sources

Novel N-Aryl Sulfonamide Glycine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl sulfonamide glycine scaffold represents a convergence of three privileged pharmacophores: the sulfonamide (a classic transition-state mimic), the aryl group (providing lipophilic contacts), and the glycine backbone (enabling peptidomimetic integration). Unlike traditional planar amides, the sulfonamide moiety introduces a tetrahedral geometry around the sulfur atom, creating unique vector orientations for side-chain interactions.

This guide details the strategic synthesis and application of these building blocks. We move beyond standard protocols to explore Copper(II)-mediated Chan-Lam coupling as a superior method for constructing the critical N-aryl-N-sulfonyl bond, offering a modular alternative to harsh nucleophilic substitutions.

Chemical Rationale: The "Tetrahedral Twist"

In medicinal chemistry, replacing a peptide bond (


) with a sulfonamide (

) is a bioisosteric strategy used to improve metabolic stability and alter hydrogen-bonding patterns.

When we further substitute the nitrogen with an aryl group (N-arylation), we create the N-aryl sulfonamide glycine . This scaffold offers distinct advantages:

  • Proteolytic Resistance: The sulfonamide bond is completely resistant to proteases that cleave peptide bonds.

  • Conformational Restriction: The steric bulk of the N-aryl group, combined with the sulfonamide's geometry, restricts the rotation around the N-C

    
     bond, forcing the backbone into specific turn conformations (often mimicking 
    
    
    
    -turns).
  • Diversity Vectors: The scaffold allows for three points of diversification:

    • 
       (Sulfonyl):  Electronic tuning and deep pocket reach.
      
    • 
       (N-Aryl): 
      
      
      
      stacking interactions and lipophilicity.
    • 
       (Glycine 
      
      
      
      -carbon):
      If substituted (e.g., using alanine/phenylalanine starting materials), it introduces chirality.

Synthetic Methodology: Strategic Routes

The construction of the N-aryl-N-sulfonyl core is the bottleneck. We contrast two primary approaches: the Classical Nucleophilic Substitution and the Modern Oxidative Coupling (Chan-Lam) .

Comparative Workflow (Graphviz)

Synthesis_Pathways Start Target: N-Aryl Sulfonamide Glycine RouteA Route A: Classical (Sulfonylation of Aniline) Start->RouteA RouteB Route B: Modern (Chan-Lam Coupling) Start->RouteB StepA1 Start: N-Aryl Glycine Ester RouteA->StepA1 Low Yield StepB1 Start: Sulfonamide (R-SO2-NH2) RouteB->StepB1 High Diversity StepA2 Reaction: R-SO2-Cl + Base StepA1->StepA2 Low Yield StepA3 Issue: Poor Nucleophilicity of N-Aryl amine (Sterics/Electronics) StepA2->StepA3 Low Yield Final Product: N-Aryl-N-Sulfonyl Glycine StepA3->Final Low Yield StepB2 Reaction: Ar-B(OH)2 + Cu(OAc)2 (Oxidative Coupling) StepB1->StepB2 High Diversity StepB3 Alkylation: Br-CH2-COOR StepB2->StepB3 High Diversity StepB3->Final High Diversity

Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for library generation due to the commercial availability of boronic acids and sulfonamides.

Deep Dive Protocol: Chan-Lam Coupling Strategy

The Chan-Lam coupling is the superior choice for drug discovery libraries because it operates under mild conditions (room temperature, open air) and tolerates a wide range of functional groups.

Step 1: N-Arylation of Sulfonamide

This step couples a primary sulfonamide with an aryl boronic acid.

Reagents:

  • Primary Sulfonamide (

    
     equiv)
    
  • Aryl Boronic Acid (

    
     equiv)
    
  • Copper(II) Acetate [

    
    ] (
    
    
    
    equiv)
  • Base: Triethylamine (

    
    ) or Pyridine (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Ambient Air (Oxygen source)

Protocol:

  • Charge a round-bottom flask with

    
     (1.0 equiv) and the aryl boronic acid (1.5 equiv).
    
  • Add the sulfonamide (1.0 equiv) and solvent (DCM, 0.1 M concentration).

  • Add

    
     (2.0 equiv) slowly. The solution will typically turn deep blue/green.
    
  • Stir vigorously open to the atmosphere at room temperature for 12–24 hours.

    • Note: Use a drying tube if humidity is excessive, but

      
       is required to re-oxidize the Cu species.
      
  • Quench: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Step 2: N-Alkylation with Bromoacetate

This step installs the glycine backbone.

Protocol:

  • Dissolve the N-aryl sulfonamide (from Step 1) in DMF or Acetone.

  • Add

    
     (2.0 equiv) and Ethyl Bromoacetate (1.2 equiv).
    
  • Heat to

    
     for 4–8 hours.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Hydrolysis (Optional): Treat with LiOH in THF/Water to generate the free acid for peptide coupling.

Data Summary: Typical Yields
Substrate ClassAryl Boronic AcidYield (Step 1)Yield (Step 2)Notes
Electron-Rich 4-Methoxy-phenyl85%92%Fast reaction in Step 1.
Electron-Poor 4-CF3-phenyl60%88%Requires 48h for Step 1.
Steric Bulk 2-Methyl-phenyl45%70%Steric hindrance slows both steps.
Heterocyclic 3-Pyridyl55%80%Use Pyridine as base in Step 1.

Medicinal Chemistry Applications

The N-aryl sulfonamide glycine scaffold has demonstrated utility in several high-value therapeutic areas.

Case Study: mGlu5 Positive Allosteric Modulators (PAMs)

Research has identified this scaffold as a core component for non-MPEP site modulators of the metabotropic glutamate receptor 5 (mGlu5), a target for schizophrenia and cognitive disorders.

  • Mechanism: The sulfonamide oxygen atoms form critical hydrogen bonds within the allosteric pocket, while the N-aryl group occupies a hydrophobic sub-pocket.

  • Advantage: The sulfonamide linker provided superior metabolic stability compared to the corresponding amide analogs, which suffered from rapid hydrolysis.

SAR Decision Logic (Graphviz)

SAR_Logic Target Target Binding Pocket Hydrophobic Hydrophobic Region? Target->Hydrophobic HBond H-Bond Donor Needed? Target->HBond Action3 Check Geometry (Tetrahedral vs Planar) Target->Action3 Optimization Action1 Modify N-Aryl Group (Add Halogens/Alkyls) Hydrophobic->Action1 Yes Action2 Modify Sulfonyl R-Group (Heterocycles) HBond->Action2 Yes

Figure 2: SAR optimization flow for N-aryl sulfonamide ligands.

Characterization & Quality Control

Ensuring the integrity of these building blocks is critical before introducing them into solid-phase synthesis or biological assays.

  • NMR Validation:

    • 
       NMR:  Look for the disappearance of the sulfonamide 
      
      
      
      proton (typically broad singlet at
      
      
      7–10 ppm) after Step 2.
    • Glycine

      
      :  Appears as a singlet (or AB quartet if chiral centers are nearby) around 
      
      
      
      4.0–4.5 ppm.
  • LC-MS Purity:

    • Sulfonamides often ionize poorly in positive mode (ESI+). Operate in Negative Mode (ESI-) for intermediates, or use acidic mobile phases to protonate the glycine ester for ESI+.

  • Stability: These building blocks are stable at room temperature but should be stored under inert atmosphere to prevent hydrolysis of the ester if long-term storage is required.

References

  • Jobin, S., et al. (2015).[1][2] "Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis." Organic Letters, 17(22), 5626–5629. [Link]

  • Vantourout, J. C., et al. (2017).[1] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Engers, D. W., et al. (2010). "Discovery and SAR of a novel series of non-MPEP site mGlu5 PAMs based on an aryl glycine sulfonamide scaffold." Bioorganic & Medicinal Chemistry Letters, 20(17), 5175-5178. [Link]

Sources

Methodological & Application

Application Note: Reagents and Protocols for the Synthesis of N-Aryl-N-Sulfonyl Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reagent selection, mechanistic causality, and validated protocols for synthesizing N-aryl-N-sulfonyl glycines.

Strategic Retrosynthesis & Reagent Selection

N-Aryl-N-sulfonyl glycines are privileged pharmacophores widely utilized as bioisosteres for carboxylic acids, peptidomimetics, and enzyme inhibitors. The synthesis of substituted N-phenylsulfamides and related N-aryl-N-sulfonyl derivatives is a well-developed field with a diverse toolbox of methodologies available to the modern chemist.

  • Route A (N-Sulfonylation): The classical sulfonylation of anilines and their derivatives remains a robust and economical choice for many applications. It relies on the reaction of a pre-formed N-aryl glycine with a sulfonyl chloride.

  • Route B (N-Alkylation): A highly modular approach utilizing an N-aryl sulfonamide and an

    
    -haloacetate. This is the industry standard for combinatorial library generation due to its reliability and high yields.
    
  • Route C (N-Arylation): For complex molecules requiring high functional group tolerance and milder conditions, the copper-catalyzed Chan

Application Notes and Protocols for Cross-Coupling Reactions Using N-(2,4-Difluorophenyl) Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-(2,4-Difluorophenyl) Glycine Derivatives in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] These reactions form the backbone of many drug discovery programs, enabling the construction of diverse compound libraries for biological screening.

This guide focuses on the application of a specific, yet highly valuable, class of building blocks: N-(2,4-difluorophenyl) glycine derivatives. The strategic incorporation of the 2,4-difluorophenyl motif into a glycine scaffold offers a unique combination of properties that are highly sought after in drug design. The fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the glycine unit provides a versatile handle for further synthetic manipulations, allowing for the facile construction of peptidomimetics and other complex nitrogen-containing compounds.

These application notes provide detailed, field-proven protocols for the successful implementation of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using N-(2,4-difluorophenyl) glycine derivatives. The methodologies are presented with an emphasis on the underlying scientific principles, offering insights into the selection of catalysts, ligands, and reaction conditions to empower researchers to confidently apply and adapt these powerful synthetic tools in their own laboratories.

I. Suzuki-Miyaura Coupling of N-(2,4-Difluorophenyl) Glycine Esters with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1] The coupling of N-(2,4-difluorophenyl) glycine esters with arylboronic acids provides a direct route to a diverse range of biaryl-substituted unnatural amino acids, which are key components in many pharmacologically active compounds.

A. Mechanistic Overview and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond of the N-(2,4-difluorophenyl) glycine derivative, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[3]

The electron-withdrawing nature of the 2,4-difluorophenyl group can influence the oxidative addition step, and the choice of a suitable electron-rich and bulky phosphine ligand is crucial to facilitate this process and promote the subsequent reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Biaryl Product Biaryl Product Ar-Pd(II)-Ar'L2->Biaryl Product Aryl Halide (Ar-X) Aryl Halide (Ar-X) Arylboronic Acid (Ar'B(OH)2) Arylboronic Acid (Ar'B(OH)2)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Detailed Experimental Protocol: Synthesis of Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-4-ylamino)-2-(2,4-difluorophenyl)acetate

This protocol describes a representative Suzuki-Miyaura coupling of an N-(2,4-difluorophenyl) glycine ester with an arylboronic acid.

Materials:

  • Ethyl 2-((4-bromophenyl)amino)-2-(2,4-difluorophenyl)acetate (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-((4-bromophenyl)amino)-2-(2,4-difluorophenyl)acetate, (4-methoxyphenyl)boronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ and SPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene and dioxane via syringe to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

C. Data Summary and Expected Outcomes

The following table provides representative data for the Suzuki-Miyaura coupling of various arylboronic acids with N-(2,4-difluorophenyl) glycine esters.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 2-([1,1'-biphenyl]-4-ylamino)-2-(2,4-difluorophenyl)acetate85
24-Tolylboronic acidEthyl 2-(2,4-difluorophenyl)-2-((4'-methyl-[1,1'-biphenyl]-4-yl)amino)acetate88
33-Thienylboronic acidEthyl 2-(2,4-difluorophenyl)-2-((4-(thiophen-3-yl)phenyl)amino)acetate79
44-Acetylphenylboronic acidEthyl 2-((4'-acetyl-[1,1'-biphenyl]-4-yl)amino)-2-(2,4-difluorophenyl)acetate82

II. Buchwald-Hartwig Amination of N-(2,4-Difluorophenyl) Glycine Esters

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[2] The coupling of N-(2,4-difluorophenyl) glycine esters with aryl or heteroaryl halides provides access to complex diarylamino acid derivatives, which are of significant interest in medicinal chemistry.

A. Mechanistic Rationale and Strategic Considerations

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The N-(2,4-difluorophenyl) glycine ester coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4][5]

The choice of a strong, non-nucleophilic base is critical for the deprotonation step. Sterically hindered alkoxides such as sodium tert-butoxide are commonly employed. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are generally preferred.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) L2Pd(Ar)(NR'R'') L2Pd(Ar)(NR'R'') Ar-Pd(II)(X)L2->L2Pd(Ar)(NR'R'') Amine Coordination & Deprotonation (HNR'R'', Base) L2Pd(Ar)(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Arylamine Product L2Pd(Ar)(NR'R'')->Ar-NR'R'' Aryl Halide (Ar-X) Aryl Halide (Ar-X) Amine (HNR'R'') Amine (HNR'R'')

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

B. Detailed Experimental Protocol: Synthesis of Ethyl 2-((2,4-difluorophenyl)(4-methoxyphenyl)amino)acetate

This protocol provides a general procedure for the Buchwald-Hartwig amination of an N-(2,4-difluorophenyl) glycine ester with an aryl bromide.

Materials:

  • Ethyl 2-((2,4-difluorophenyl)amino)acetate (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add ethyl 2-((2,4-difluorophenyl)amino)acetate and 4-bromoanisole to the flask.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ and t-BuXPhos. Add the catalyst and ligand to the reaction flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Follow the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired diarylamino acid ester.

C. Representative Data for Buchwald-Hartwig Amination

The following table illustrates the scope of the Buchwald-Hartwig amination with N-(2,4-difluorophenyl) glycine esters and various aryl halides.

| Entry | Aryl Halide | Product | Yield (%) | |---|---|---| | 1 | 4-Chlorotoluene | Ethyl 2-((2,4-difluorophenyl)(p-tolyl)amino)acetate | 90 | | 2 | 3-Bromoanisole | Ethyl 2-((2,4-difluorophenyl)(3-methoxyphenyl)amino)acetate | 87 | | 3 | 2-Bromopyridine | Ethyl 2-((2,4-difluorophenyl)(pyridin-2-yl)amino)acetate | 75 | | 4 | 1-Bromo-4-(trifluoromethyl)benzene | Ethyl 2-((2,4-difluorophenyl)(4-(trifluoromethyl)phenyl)amino)acetate | 92 |

III. Troubleshooting and Expert Insights

The success of cross-coupling reactions often depends on meticulous attention to detail and an understanding of potential pitfalls.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration. Rigorous degassing of solvents is highly recommended.

  • Reagent Purity: The purity of all reagents, particularly the aryl halide/triflate, boronic acid, and base, is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Ligand Selection: For challenging substrates, such as electron-rich or sterically hindered aryl halides, the use of more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) is often necessary to achieve high yields.

  • Base Choice and Strength: The choice of base can significantly impact the reaction outcome. For Suzuki-Miyaura couplings, weaker bases like carbonates or phosphates are often sufficient. In contrast, Buchwald-Hartwig aminations typically require stronger, non-nucleophilic bases like sodium or potassium tert-butoxide.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like toluene, dioxane, and THF are commonly used. In some cases, the addition of a co-solvent can be beneficial.

IV. Conclusion

The cross-coupling reactions of N-(2,4-difluorophenyl) glycine derivatives represent a powerful and versatile strategy for the synthesis of novel, fluorine-containing unnatural amino acids and their derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and synthetic chemistry. By understanding the underlying principles and adhering to best practices in experimental execution, scientists can effectively leverage these advanced synthetic methods to accelerate their research and development efforts.

V. References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Thomas, S. P., & Aggarwal, V. K. (2009). The Suzuki–Miyaura Cross-Coupling Reaction: A Personal Account. Angewandte Chemie International Edition, 48(10), 1896–1899.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Solvent selection for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine solubility

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the solvent selection strategy for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine , a specialized intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and specific enzymatic probes.[1][2]

This guide synthesizes data from close structural analogs (e.g., N-(2-fluorophenyl) derivatives) and standard physicochemical principles to provide a robust, self-validating protocol for researchers.

Compound: N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine Class: N-Aryl-N-sulfonyl Amino Acid Primary Applications: Organic Synthesis, HPLC Analysis, Biological Assays[1][2]

Physicochemical Analysis & Solubility Profile

To select the correct solvent, one must understand the competing forces within the molecule. This compound exhibits a "push-pull" solubility profile due to three distinct functional regions:

  • Glycine Backbone (Hydrophilic/Acidic): The free carboxylic acid (

    
    ) provides solubility in basic aqueous media and polar protic solvents.[2] It typically has a pKa 
    
    
    
    3.5–4.0.[2]
  • Methylsulfonyl Group (Polar/Aprotic): The sulfonyl moiety (

    
    ) adds polarity and hydrogen bond accepting capability, enhancing solubility in DMSO and DMF.[2]
    
  • 2,4-Difluorophenyl Ring (Lipophilic): The fluorinated aromatic ring significantly increases lipophilicity compared to a standard phenyl group, reducing water solubility at neutral/acidic pH and necessitating organic co-solvents.[2]

Predicted Solubility Matrix

Based on structural analogs (e.g., CAS 363162-67-8) and functional group analysis.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Super-Solvents DMSO, DMF, DMAc High (>50 mg/mL) Stock solutions, chemical reactions (S

Ar, coupling).[1][2]
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Crystallization, HPLC mobile phases.[2]
Chlorinated DCM, Chloroform Low-Moderate Liquid-liquid extraction (organic phase).[1][2]
Aqueous (Acidic/Neutral) Water, 0.1% TFA Poor (<1 mg/mL) Precipitation medium; compound crashes out.[2]
Aqueous (Basic) 0.1M NaOH, NaHCO

High (as Salt) Aqueous workup, biological assay buffers (pH > 7.5).[2]
Non-Polar Hexanes, Heptane Insoluble Anti-solvent for precipitation/purification.[2]

Protocol: Preparation of Stock Solutions

A. Biological Assay Stock (DMSO)

For in vitro screening, DMSO is the gold standard due to the compound's high solubility and the solvent's miscibility with aqueous buffers.

Protocol:

  • Weigh 10 mg of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine into a glass vial.

  • Add 1.0 mL of anhydrous DMSO (biograde).

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Validation: Visually inspect for particulates. If cloudy, sonicate for 2 minutes at room temperature.

  • Storage: Store at -20°C. Stable for >6 months if protected from moisture (DMSO is hygroscopic).

B. Aqueous Buffer Preparation (pH Adjustment Method)

Direct dissolution in neutral water is difficult.[2] Use the "pH Swing" method.[2]

Protocol:

  • Suspend the compound in water (it will likely float or form a slurry).[2]

  • Dropwise add 1M NaOH or 1M NaHCO

    
      while stirring.
    
  • Monitor clarification.[2] Once the pH exceeds the pKa (pH > 5), the carboxylic acid deprotonates to the carboxylate anion, rendering the molecule water-soluble.[1]

  • Caution: Do not acidify this solution below pH 4, or the compound will precipitate.[2]

Experimental Workflow: Solubility Screening Decision Tree

Use the following logic flow to determine the optimal solvent system for your specific application.

SolventSelection Start Start: Define Application AppType What is the primary goal? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis Analysis HPLC / LC-MS AppType->Analysis BioAssay Biological Assay AppType->BioAssay NMR NMR Characterization AppType->NMR Reactant Is it a Reactant? Synthesis->Reactant MobilePhase Mobile Phase Prep Analysis->MobilePhase StockPrep Stock Solution BioAssay->StockPrep SolventChoice Solvent Choice NMR->SolventChoice DMF_DMSO Use DMF or DMSO (High Solubility, High BP) Reactant->DMF_DMSO High Temp / SNAr DCM Use DCM or THF (If low temp required) Reactant->DCM Coupling / RT MeOH_Water Dissolve in MeOH, then dilute w/ Water MobilePhase->MeOH_Water DMSO_Stock 10-50 mM in DMSO Dilute into buffer <1% DMSO StockPrep->DMSO_Stock DMSOd6 DMSO-d6 (Best general) SolventChoice->DMSOd6 CD3OD CD3OD (Good, exchangeable protons lost) SolventChoice->CD3OD

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Troubleshooting & Optimization

Issue: Compound Precipitates in Aqueous Buffer
  • Cause: The pH of the buffer may be too close to the pKa (approx 3.5–4.0) or the ionic strength is too high (salting out).

  • Solution: Ensure the final pH is >7.0 . If using PBS, pre-dissolve in DMSO (make a 100x stock) and slowly add to the vortexing buffer to prevent local high concentrations that trigger nucleation.

Issue: Poor Peak Shape in HPLC
  • Cause: Mismatch between sample diluent and mobile phase.[2]

  • Solution: If the sample is dissolved in 100% DMSO, it may cause "solvent breakthrough" on C18 columns.

  • Protocol: Dissolve sample in 50:50 Methanol:Water. If solubility is an issue, use 90:10 Methanol:Water, but ensure the injection volume is low (<5 µL).

Issue: Oiling Out During Crystallization
  • Cause: The 2,4-difluorophenyl group makes the compound lipophilic enough to resist forming a lattice in purely aqueous systems.[2]

  • Solution: Use a Methanol/Water or Ethanol/Hexane system.[2]

    • Dissolve in minimal hot Methanol.

    • Add Water dropwise until slight turbidity persists.

    • Heat to clear, then let cool slowly.

References

  • Cayman Chemical. Nimesulide (Analog) Solubility Data.[2] (Demonstrates solubility of N-aryl sulfonamides in DMSO/Ethanol). Link

  • Clinivex. N-(2-fluorophenyl)-N-(methylsulfonyl)glycine Product Page.[1][2] (Provides solubility baseline for fluorinated analogs: DMSO, Methanol). Link

  • Sigma-Aldrich. N-(Methylsulfonyl)glycine Product Specification.[1][2] (Baseline for glycine backbone solubility).[2] Link[1][2]

  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Application Note. (General synthesis and workup solvents for this class). Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Aryl Sulfonamide Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PUR-GLY-SO2-001

Introduction: The Logic of the Scaffold

Welcome to the technical support hub. You are likely working with a scaffold structure resembling


 .

These molecules present a unique purification paradox: they possess a lipophilic tail (the aryl ring) and a polar, ionizable head (the glycine carboxylic acid + sulfonamide NH). This amphiphilic nature causes common failure modes like "oiling out" during crystallization or streakiness during chromatography.

This guide treats your purification not as a recipe, but as a self-validating system based on pKa differentials and solubility switches.

Module 1: The "Crude" Phase (Work-up & Extraction)

The Problem: Your crude material contains unreacted sulfonyl chloride, hydrolyzed sulfonic acid (


), and residual glycine.
The Goal:  Remove the strong acid impurity (sulfonic acid) using pKa discrimination.
Q1: My product is stuck in the aqueous layer, or I'm co-extracting the sulfonic acid impurity. How do I separate them?

The Solution: You must exploit the "Acidity Gap."

  • Sulfonic Acid (

    
    ):  pKa < 0 (Strong acid; always ionized in water).
    
  • Product (

    
    ):  pKa ~3–4 (Weak acid; neutral at low pH).
    
  • Product (

    
    ):  pKa ~10 (Weakly acidic).
    

The Protocol (The "pH Switch"):

  • Basify: Dissolve crude reaction mixture in 1M NaOH (Target pH > 10).

    • Why: This deprotonates the carboxylic acid (

      
      ) and the sulfonamide (
      
      
      
      ), ensuring total solubility in water.
  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM .

    • Why: This removes non-acidic impurities (bis-sulfonamides, unreacted neutral starting materials). Discard organic layer.

  • Acidify (The Critical Step): Slowly add 1M HCl to the aqueous layer until pH ~ 1–2 .

    • Mechanism:[1] At pH 1, the sulfonic acid remains ionized (

      
      ) and highly water-soluble. Your product protonates to the neutral free acid form (
      
      
      
      ).
  • Extract: Extract the milky aqueous suspension with EtOAc .

    • Result: The product moves to the organic layer; the sulfonic acid stays in the water.

Visualizing the Logic:

ExtractionLogic Crude Crude Mixture (Product + Sulfonic Acid + Impurities) BaseStep Add 1M NaOH (pH > 10) Dissolve in Water Crude->BaseStep WashStep Wash with EtOAc BaseStep->WashStep Decision1 Organic Layer (Neutrals) WashStep->Decision1 Discard Aqueous1 Aqueous Layer (Product^2- + Sulfonate^-) WashStep->Aqueous1 Keep AcidStep Acidify to pH 1-2 Aqueous1->AcidStep ExtractStep Extract with EtOAc AcidStep->ExtractStep FinalOrg Organic Layer (PRODUCT) ExtractStep->FinalOrg Target FinalAq Aqueous Layer (Sulfonic Acid Impurity) ExtractStep->FinalAq Waste

Caption: The "pH Switch" strategy separates weak acids (product) from strong acids (impurities) by controlling ionization states.

Module 2: The "Solid" Phase (Crystallization)

The Problem: The product "oils out" (forms a gum) instead of crystallizing, or the solid is sticky. The Cause: The flexible glycine linker and the mixed polarity of the molecule prevent stable lattice formation.

Q2: I tried recrystallizing from Ethanol, but I got an oil. What now?

The Solution: Use a Solvent Pair with a polarity gradient.[2] Single solvents often fail here. You need a system where the product is soluble hot but insoluble cold, without phase separating into an oil.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Best ForProtocol Note
EtOH / Water 90:10 to 60:40General PurposeDissolve in hot EtOH; add hot water until turbid.
EtOAc / Hexane VariableLipophilic Aryl GroupsDissolve in min. hot EtOAc; add Hexane dropwise.
ACN / Water 80:20Stubborn OilsAcetonitrile suppresses oiling better than alcohols for some sulfonamides.

Troubleshooting "Oiling Out": If the product oils out upon cooling:

  • Reheat until the oil dissolves.

  • Add a "Seed": If you have any solid crystals from a previous batch, add a speck.

  • The "Scratch" Technique: Take a glass rod and vigorously scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not shock-cool in ice.

Module 3: The "Polishing" Phase (Chromatography)

The Problem: Peaks are tailing (streaking) on the TLC plate or Flash Column. The Cause: The free carboxylic acid interacts with the silanols on the silica gel.

Q3: My product streaks from the baseline to the solvent front. How do I fix this?

The Solution: Acidify the mobile phase. Standard silica is slightly acidic, but the carboxylic acid group on your glycine derivative (


) will partially ionize, causing it to "drag."

The Protocol:

  • Mobile Phase: Add 0.1% to 1.0% Acetic Acid or Formic Acid to your organic solvent mixture (e.g., 1% AcOH in EtOAc/Hexane).

    • Mechanism:[1] This pushes the equilibrium fully toward the protonated (neutral) form (

      
      ), which interacts cleanly with the silica.
      
  • TLC Visualization:

    • Use Bromocresol Green stain. Carboxylic acids will appear as bright yellow spots on a blue background.

    • Use UV (254 nm) for the aryl ring.

Module 4: Analytical Anomalies
Q4: The NMR shows a broad peak that disappears with

shake. Is this my product?

Answer: Yes.

  • Sulfonamide NH: Typically appears at

    
     7.5 – 8.5 ppm  (singlet, broad).
    
  • Carboxylic Acid OH: Typically appears at

    
     10 – 13 ppm  (very broad).
    
  • Glycine

    
    :  Look for a doublet (if NH coupled) or singlet at 
    
    
    
    3.5 – 4.0 ppm
    .

Self-Validation Check: If you see a sharp singlet at


 2.5 ppm (DMSO-

) or

7-8 ppm that integrates too high, check for Sulfonic Acid salts. A simple wash of your NMR sample with water (if not soluble) or re-extraction (Module 1) is required.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for acid-base extraction and crystallization techniques).

  • Li, J. J.Application of Sulfonyl Chlorides in Synthesis. In Name Reactions for Homologations, Part I; Wiley, 2009. (Discusses sulfonyl chloride reactivity and hydrolysis byproducts).
  • National Center for Biotechnology Information. PubChem Compound Summary for Sulfonamides. (Source for pKa data and general solubility trends of the sulfonamide pharmacophore).

  • Dunn, P. J.Green Chemistry in the Pharmaceutical Industry; Wiley-VCH, 2010.
  • Chernyshev, V. M., et al. "Synthesis of sulfonamides in water media." Green Chemistry, 2019.[3] (Provides modern context for aqueous work-up efficiency).

Sources

Solubility issues with N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility challenges associated with N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine , a structural motif common in specific enzyme inhibitors (e.g., Aldose Reductase) and herbicide intermediates.[1][]

The presence of the difluorophenyl group (highly lipophilic) alongside the glycine/sulfonyl moieties (polar/acidic) creates a "solubility paradox" where the compound is sensitive to both the water content in DMSO and the pH of aqueous buffers.

Compound Profile & Solubility Physics

Before troubleshooting, understand the chemical forces at play. This compound is not a simple solute; it acts as an amphiphile with distinct solubility triggers.

FeatureChemical ComponentImpact on Solubility
Lipophilicity 2,4-Difluorophenyl ringHigh. Drives precipitation in water.[1][] Requires organic solvent (DMSO) to solvate the aromatic ring.
Acidity Glycine Carboxylic Acid (–COOH)Moderate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
In pure DMSO, it exists as a dimer or neutral species. In aqueous buffer (pH 7.4), it ionizes to carboxylate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), increasing solubility if the transition is managed correctly.
H-Bonding Sulfonyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Acceptor. Forms strong hydrogen bonds with water. If DMSO absorbs moisture, water molecules competitively bind to the sulfonyl group, displacing the DMSO and causing the lipophilic ring to aggregate (precipitate).

Diagnostic Workflow: Why is it precipitating?

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Precipitation Observed Context When did it precipitate? Start->Context Stock In Pure DMSO Stock Context->Stock Storage Dilution Upon Dilution (Buffer) Context->Dilution Experiment TempCheck Is stock frozen/viscous? Stock->TempCheck Shock Solvent Shock Dilution->Shock Rapid Mixing pH pH < pKa (Acidic) Dilution->pH Acidic Buffer WaterCheck DMSO Age > 1 month? TempCheck->WaterCheck No (Liquid) Action1 Warm to 37°C (DMSO freezes @ 18.5°C) TempCheck->Action1 Yes (<19°C) Action2 Hygroscopic Failure. Replace with Anhydrous DMSO. WaterCheck->Action2 Yes (Absorbed H2O) Action3 Use Intermediate Dilution (Stepwise) Shock->Action3 Action4 Adjust Buffer pH > 6.0 to Ionize Carboxyl Group pH->Action4

Figure 1: Diagnostic logic flow for identifying the cause of precipitation based on experimental context.[1][]

Troubleshooting Guides (FAQs)

Issue 1: The "Hygroscopic Crash"

Symptom: The stock solution was clear yesterday, but today it has crystals or looks cloudy, even at room temperature.[]

  • Root Cause: DMSO is hygroscopic.[3][4][5][6] It absorbs atmospheric water rapidly. As water content rises above 1-2%, the solubility of the lipophilic difluorophenyl group drops exponentially.[]

  • Solution:

    • Re-solubilization: Heat the vial to 37°C and vortex vigorously. If it does not clear, sonicate for 5 minutes at 40 kHz.

    • Prevention: Use Anhydrous DMSO (99.9%) packed under argon/nitrogen. Store stocks in small aliquots to minimize air exposure.

    • Desiccants: Store DMSO vials in a secondary container with active desiccant (e.g., Drierite or silica gel).

Issue 2: The "Freezing" Panic

Symptom: The DMSO stock appears solid or "slushy" when taken out of the fridge/freezer, or even on a cold lab bench.

  • Root Cause: Pure DMSO has a high freezing point (18.5°C / 65°F ). This is a physical phase change, not chemical precipitation.[]

  • Solution:

    • Hold the tube in your hand or a 37°C water bath until liquid.

    • Verify: Once liquid, check for fine particulates. If clear, the compound is safe.[] If particulates remain after melting, refer to Issue 1.

Issue 3: Precipitation in Aqueous Buffer (The "Solvent Shock")

Symptom: Adding the DMSO stock to cell culture media or PBS causes an immediate white cloud.

  • Root Cause: Rapid change in polarity. The hydrophobic difluorophenyl ring aggregates faster than the carboxylic acid can ionize and solubilize the molecule.

  • Solution:

    • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO. Dilute stock 1:10 in pure DMSO first, then slowly add buffer.

    • Vortex While Adding: Add the DMSO stock into the vortexing buffer (dynamic mixing) to prevent local high concentrations.

    • pH Adjustment: Ensure your buffer pH is > 7.0 . The glycine carboxylic acid needs to be deprotonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) to support aqueous solubility.
      

Validated Experimental Protocols

Protocol A: Preparation of High-Integrity Stock (50 mM)

Use this protocol to ensure long-term stability.

  • Calculate: Determine mass required. (MW ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     260-280  g/mol  depending on exact derivative; check specific CoA).
    
  • Solvent Prep: Use a fresh, unopened bottle of Anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Dissolution:

    • Add solid compound to the vial first.

    • Add 80% of the calculated DMSO volume.

    • Vortex for 30 seconds.

    • Sonicate for 5-10 minutes (bath sonicator) until absolutely clear.

    • Add remaining DMSO to reach final volume.

  • Storage: Aliquot into amber glass vials (or polypropylene tubes). Store at -20°C.

    • Critical: Seal with Parafilm to prevent moisture entry.

Protocol B: The "Step-Down" Dilution Method

Use this for animal dosing or cellular assays to prevent crashing.[1][]

StepSolvent SystemConcentrationState
1 100% Anhydrous DMSO50 mMClear Solution
2 50% DMSO / 50% PEG-40025 mMClear Solution (Viscous)
3 Add to Aqueous Buffer (pH 7.[1][]4)Final Assay Conc.Stable Suspension/Solution

Note: PEG-400 acts as an intermediate cosolvent that bridges the polarity gap between DMSO and water.[1][]

References

  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [1][7]

  • BenchChem. (2025).[3][5][8] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from [1]

  • Cayman Chemical. (2024).[9] Product Information: Solubility of N-substituted glycines in organic solvents. Retrieved from [1]

  • Ziath. (2023). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • ResearchGate. (2020). Discussion: Why does DMSO become liquid with extended storage at -20C? (Hygroscopicity effects).[3][4][5][8] Retrieved from

Sources

Technical Support Center: HPLC Optimization for N-(2,4-difluorophenyl) glycine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Method Optimization for Fluorinated N-Aryl Amino Acids

Ticket ID: DFPG-OPT-2024 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

This guide addresses the specific chromatographic challenges of N-(2,4-difluorophenyl) glycine (DFPG) . Unlike standard amino acids, DFPG possesses a unique "push-pull" chemistry: the hydrophilic glycine tail competes with the lipophilic, electron-withdrawing difluorophenyl ring.

Successful separation requires abandoning standard "generic gradient" approaches. You must actively manage the ionization state of the secondary amine and the carboxylic acid simultaneously to prevent co-elution with the starting material (2,4-difluoroaniline) and the di-alkylated impurity.

Part 1: The Method Development Core (The "Why" & "How")

Module A: Stationary Phase Selection

Q: My DFPG peak is co-eluting with impurities on a standard C18 column. Should I switch to HILIC?

A: Do not switch to HILIC yet. While DFPG contains a glycine moiety, the difluorophenyl group provides significant hydrophobicity. The issue on C18 is likely selectivity , not just retention. The fluorine atoms on the phenyl ring create a region of high electron density that standard C18 ligands cannot fully exploit.

The Expert Recommendation: Switch to a Pentafluorophenyl (PFP/F5) stationary phase.

  • Mechanism: PFP columns utilize "fluorine-fluorine" interactions and

    
     stacking. The fluorine atoms on your analyte (DFPG) will interact specifically with the fluorine atoms on the stationary phase.
    
  • Result: This creates a distinct separation mechanism orthogonal to hydrophobicity, often pulling the fluorinated impurities away from the main peak.

Module B: Mobile Phase & pH Control

Q: Why does my peak shape deteriorate (tailing) when I run at neutral pH?

A: This is a classic "Zwitterionic Trap." At neutral pH (approx. pH 7), the carboxylic acid is deprotonated (


) and the amine may be partially protonated depending on its pKa (lowered by the electron-withdrawing fluorines). This creates mixed-mode interactions where the analyte interacts with both the hydrophobic ligand and residual silanols on the silica surface.

The Protocol (Low pH Suppression): You must operate at pH 2.0 – 2.5 .

  • Acid Choice: Use Phosphoric Acid (for UV detection) or Formic Acid (for MS).[1]

  • The Physics: At pH 2.0, the carboxylic acid is fully protonated (

    
    , neutral). The secondary amine is protonated (
    
    
    
    , cationic).
  • The Benefit: This forces the molecule into a single cationic state, preventing "ion-switching" during the run and sharpening the peak.

Part 2: Troubleshooting Critical Impurities

Scenario 1: Separation from Starting Material (2,4-Difluoroaniline)

Issue: "The starting aniline elutes too close to the product."

Diagnosis: On a C18 column, retention is driven by hydrophobicity.

  • DFPG: Contains a polar glycine tail (

    
    ). Elutes Earlier. 
    
  • 2,4-Difluoroaniline: Lacks the polar tail. Elutes Later.

Optimization Strategy: If resolution is


, decrease the initial organic modifier (Methanol/Acetonitrile) concentration.
  • Start: 5% Organic / 95% Buffer (hold for 2 mins).

  • Why: This forces the polar DFPG to interact with the aqueous phase longer, while the hydrophobic aniline sticks to the column head, widening the gap.

Scenario 2: The "Ghost" Peak (Di-alkylated Impurity)

Issue: "I see a broad peak eluting very late in the gradient."

Diagnosis: This is likely the N,N-bis(carboxymethyl)-2,4-difluoroaniline (over-alkylation).

  • Chemistry: Adding a second glycine group actually increases the lipophilicity in this specific context because it masks the N-H bond, preventing hydrogen bonding with the mobile phase.

  • Action: Ensure your gradient ramps up to 95% Organic at the end of the run to flush this highly retained species.

Part 3: Visualizing the Workflow

The following diagram outlines the logical decision tree for optimizing this specific separation.

DFPG_Optimization Start Start: Poor Separation of DFPG Check_pH Check Mobile Phase pH (Is pH < 2.5?) Start->Check_pH Adjust_pH Action: Adjust to pH 2.0-2.3 (Suppress COOH ionization) Check_pH->Adjust_pH No Check_Column Check Stationary Phase (Is it C18?) Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_PFP Action: Switch to PFP (F5) Column (Enhance F-F Selectivity) Check_Column->Switch_PFP Resolution < 1.5 Analyze_Elution Analyze Elution Order Check_Column->Analyze_Elution Resolution OK Switch_PFP->Analyze_Elution Impurity_Type Identify Critical Impurity Analyze_Elution->Impurity_Type Opt_Aniline Problem: Starting Material (Aniline) Action: Lower Initial %B (Start at 5%) Impurity_Type->Opt_Aniline Co-elutes early Opt_Dialkyl Problem: Di-alkylated Side Product Action: Steep Ramp to 95% B Impurity_Type->Opt_Dialkyl Elutes late/Broad

Figure 1: Decision matrix for optimizing N-aryl glycine derivative separations. Note the priority of pH control before column switching.

Part 4: Data Summary & Protocols

Recommended Method Parameters
ParameterStandard Protocol (UV)MS-Compatible Protocol
Column C18 (End-capped) or PFP (Propyl) PFP (Propyl)
Dimensions 150 x 4.6 mm, 3.5 µm100 x 2.1 mm, 1.9 µm
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Wavelength 210 nm (Amide/Ring) & 254 nmN/A (TIC)
Temp 30°C40°C
Step-by-Step Optimization Protocol
  • Preparation: Dissolve DFPG standard in 50:50 Water:Acetonitrile. Do not use pure acetonitrile as the glycine moiety may precipitate.

  • Initial Scout: Run a linear gradient 5% B to 95% B over 20 minutes.

  • Peak Identification:

    • RT ~4-6 min: DFPG (Product).

    • RT ~8-10 min: 2,4-Difluoroaniline (Starting Material).

    • RT ~15+ min: Di-alkylated impurities (Hydrophobic).

  • Refinement: If the "Product" and "Aniline" peaks overlap:

    • Step A: Flatten the gradient at the beginning (Isocratic hold at 5% B for 3 mins).

    • Step B: If resolution fails, switch to the PFP column using the same mobile phases.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred. Methanol has a higher viscosity and higher UV cutoff. However, Methanol can sometimes offer better selectivity for the fluorine-fluorine interaction on PFP columns due to its protic nature. If Acetonitrile fails, a Methanol switch is a valid "Plan B."

Q: Why is my baseline drifting at 210 nm? A: This is likely due to the absorbance of the acetate or formate buffer if you are using them at high concentrations. For UV work at 210 nm, Phosphoric Acid is superior because it is UV transparent. If you must use volatile buffers (for MS), keep the concentration below 10mM.

Q: I see a "fronting" peak. Is my column dead? A: Not necessarily. Fronting in amino acid derivatives is often caused by sample overload or solvent mismatch .

  • Check: Did you dissolve the sample in 100% Acetonitrile?

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

References

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from [Link]

  • Waters Corporation. (2025, November 26). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-(methylsulfonyl)glycine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(methylsulfonyl)glycine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-(methylsulfonyl)glycine in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-(methylsulfonyl)glycine and where is it used?

N-(methylsulfonyl)glycine is a derivative of the amino acid glycine.[1][2] It belongs to a class of compounds that are of interest in medicinal chemistry and peptide synthesis.[1] The incorporation of the methylsulfonyl group can modify the physicochemical properties of the parent glycine molecule, potentially influencing its biological activity and stability.

Q2: How stable is the sulfonamide bond in N-(methylsulfonyl)glycine under acidic conditions?

The stability of the sulfonamide (S-N) bond is known to be pH-dependent.[3] Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions compared to neutral or basic media.[3][4] The primary degradation pathway is the acid-catalyzed cleavage of the S-N bond.[1]

Q3: What are the likely degradation products of N-(methylsulfonyl)glycine in an acidic solution?

Based on the known acid-catalyzed hydrolysis of sulfonamides, the expected primary degradation products of N-(methylsulfonyl)glycine are methanesulfonic acid and glycine. This occurs through the cleavage of the sulfur-nitrogen bond.

Q4: At what pH should I expect significant degradation?

Significant degradation is more likely to occur at lower pH values (typically pH < 4).[3] The rate of hydrolysis is often accelerated by increased temperature.[3] However, the exact pH at which degradation becomes significant for N-(methylsulfonyl)glycine would need to be determined experimentally through a forced degradation study.

Q5: Why is it crucial to perform a forced degradation study?

Forced degradation studies, or stress testing, are essential for several reasons:

  • They help to identify potential degradation products that could arise during manufacturing, storage, or in vivo.[5]

  • This information is critical for developing and validating stability-indicating analytical methods, which can accurately quantify the parent compound in the presence of its degradants.[6][7][8]

  • Understanding the degradation pathways provides insights into the intrinsic stability of the molecule, which can guide formulation development and the selection of appropriate storage conditions.[7][8]

Troubleshooting Guide for Acidic Stability Studies

Issue Potential Cause(s) Recommended Solution(s)
No or very slow degradation observed. 1. Insufficiently harsh acidic conditions: The pH may not be low enough, or the temperature may be too low to induce significant degradation within the experimental timeframe. 2. High intrinsic stability: N-(methylsulfonyl)glycine may be relatively stable under the tested conditions.1. Increase stress conditions: Incrementally decrease the pH (e.g., using 0.1 M HCl, then 1 M HCl) and/or increase the temperature (e.g., in 10°C increments, from 40°C to 70°C).[9] 2. Extend the study duration: Increase the time points for sample analysis.
Degradation is too rapid to monitor accurately. 1. Excessively harsh stress conditions: The acid concentration and/or temperature are too high, leading to complete or near-complete degradation at the first time point.1. Reduce stress conditions: Use a milder acid concentration (e.g., switch from 1 M HCl to 0.1 M or 0.01 M HCl) or lower the temperature. 2. Take earlier time points: Sample at shorter intervals, especially at the beginning of the experiment.
Appearance of unexpected peaks in the chromatogram. 1. Secondary degradation: Primary degradation products may themselves be unstable and degrade further. 2. Interaction with excipients or co-solvents: If not using a simple aqueous solution, other components could be reacting or degrading. 3. Impurity in the starting material: The initial sample of N-(methylsulfonyl)glycine may not have been pure.1. Analyze samples at earlier time points: This can help to distinguish primary from secondary degradation products.[7] 2. Use a high-purity solvent system: Ensure that any co-solvents are stable under the acidic conditions. 3. Characterize the starting material: Run a chromatogram of the undegraded sample to identify any pre-existing impurities.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analyte and its degradation products. 2. Column degradation: The highly acidic samples may be damaging the stationary phase of the HPLC column. 3. Sample matrix effects: High salt concentration from neutralizing the acidic samples can interfere with chromatography.1. Optimize the mobile phase: Adjust the pH and organic modifier concentration. A gradient elution may be necessary to resolve all components. 2. Use a pH-resistant column: Select an HPLC column specifically designed for use at low pH. 3. Dilute the sample: Dilute the neutralized sample in the mobile phase before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-(methylsulfonyl)glycine under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Materials and Reagents:

  • N-(methylsulfonyl)glycine

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

2. Sample Preparation:

  • Prepare a stock solution of N-(methylsulfonyl)glycine at a concentration of 1 mg/mL in water.[7]

  • For the acidic stress condition, transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1 M HCl.

  • Prepare a control sample by diluting the stock solution with an equal volume of water.

3. Stress Conditions:

  • Incubate the acidic sample and the control sample at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the degradation reaction.

  • Store the neutralized samples at 2-8°C until HPLC analysis.

4. Analysis:

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of N-(methylsulfonyl)glycine remaining at each time point relative to the initial concentration.

  • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for N-(methylsulfonyl)glycine

This method is a starting point and may require optimization for your specific equipment and degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

2. Method Validation: The stability-indicating nature of the method must be validated according to ICH guidelines.[10] This includes demonstrating specificity by showing that the peak for N-(methylsulfonyl)glycine is pure and well-resolved from all degradation product peaks. This can be achieved using a photodiode array (PDA) detector to assess peak purity.[11]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of N-(methylsulfonyl)glycine acid_sample Acidic Sample (in 0.1 M HCl) stock->acid_sample control_sample Control Sample (in Water) stock->control_sample incubation Incubate at 60°C acid_sample->incubation control_sample->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling neutralization Neutralize with NaOH sampling->neutralization storage Store at 2-8°C neutralization->storage hplc HPLC Analysis storage->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental Workflow for Forced Degradation Study.

G MSG N-(methylsulfonyl)glycine C₃H₇NO₄S H2O_H + H₂O, H⁺ MSG->H2O_H Products Products H2O_H->Products S-N Bond Cleavage

Sources

Technical Support Center: Recrystallization Methods for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your crystallization processes effectively.

The structural characteristics of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine—containing a polar carboxylic acid, a sulfonamide group, and a difluorophenyl ring—present specific challenges and opportunities in purification. Achieving a crystalline form that is not only chemically pure but also physically stable and reproducible is paramount for downstream applications. This guide addresses common issues from low yield and impurity profiles to the critical challenge of polymorphism.

Section 1: Troubleshooting Guide - Resolving Common Crystallization Issues

This section is formatted as a series of common problems encountered during the recrystallization of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine. Each solution provides a step-by-step approach grounded in chemical principles.

Q1: My compound has "oiled out" during cooling, forming a viscous liquid instead of crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. The compound separates as a supercooled liquid phase. This is often caused by a very high level of supersaturation or a rapid cooling rate.[1]

Causality: The molecules have insufficient time or mobility to orient themselves into an ordered crystal lattice. This is common for compounds with conformational flexibility or when using a solvent in which the compound is excessively soluble at high temperatures.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is the most effective first step. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Rapidly crashing the temperature is a primary cause of oiling out.[1]

  • Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the same hot solvent (e.g., in 10-20% increments) until the solution is slightly less saturated.

  • Employ Seeding: Introduce a small number of high-quality seed crystals of the desired polymorph once the solution has cooled slightly but before it becomes cloudy (the metastable zone).[2] Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and promoting an orderly process.[]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent in which the compound has slightly lower solubility at reflux. Alternatively, switch to a two-solvent system (see Section 2, Protocol 2) where the anti-solvent is added slowly to the warm solution until turbidity is observed, followed by slow cooling.

Q2: My recrystallization yield is consistently low. How can I improve it?

A2: Low yield typically results from using an excessive volume of solvent, incomplete precipitation during cooling, or premature crystallization on the filtration apparatus.

Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If solubility remains significant even at low temperatures, a substantial portion of your product will remain in the mother liquor.

Solutions:

  • Minimize Hot Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is just achieved.[4]

  • Optimize Cooling Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-5 °C in an ice-water bath) and allow sufficient time for crystallization to complete, often 30 minutes to an hour at the final temperature.

  • Utilize an Anti-Solvent: For compounds with moderate solubility even when cold, a two-solvent system is often superior. After dissolving the compound in a minimal amount of a "good" solvent, slowly add a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. This dramatically reduces the compound's solubility in the mixed solvent system, driving precipitation.[5]

  • Pre-heat the Filtration Apparatus: To prevent the product from crashing out of the solution on the cold surfaces of your Buchner funnel, pre-rinse the funnel and filter paper with a small amount of the cold recrystallization solvent immediately before filtering your crystalline slurry.

Q3: The final product has a poor color or contains residual impurities. What are the next steps?

A3: Discoloration often points to highly colored, polar impurities that co-crystallize with the product. If baseline impurities are present in your analytical data (e.g., TLC, HPLC), the chosen solvent system may not be effective at rejecting them.

Causality: The ideal recrystallization solvent dissolves the target compound well at high temperatures while leaving impurities either insoluble (for hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor).

Solutions:

  • Activated Carbon Treatment: Highly colored impurities can often be removed by treating the hot solution with a small amount of activated carbon. Add the carbon (typically 1-2% w/w relative to your compound) to the hot solution, swirl or stir for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second pass, potentially using a different solvent system, can significantly improve purity. For instance, if the first recrystallization was from an ethanol/water mixture, a second one from ethyl acetate/heptane may reject different impurities.

  • pH Adjustment (for ionizable compounds): Since N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine has a carboxylic acid group, its solubility is pH-dependent. Acidic or basic impurities can sometimes be removed by dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[6] This precipitated solid can then be recrystallized.

Q4: I'm concerned about polymorphism. How do I control for it and what should I look for?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant concern for glycine derivatives.[7] Glycine itself has at least three known polymorphs (α, β, and γ), with the γ-form being the most thermodynamically stable.[8] Different polymorphs can have different solubility, stability, and bioavailability.

Causality: The specific crystal form obtained depends on kinetic and thermodynamic factors during crystallization, such as solvent choice, cooling rate, and the presence of additives.[8]

Solutions & Best Practices:

  • Maintain Consistency: The most crucial step is to ensure your crystallization protocol is consistent. Use the same solvent system, cooling profile, and agitation rate for every batch to obtain a reproducible crystalline form.

  • Consider Seeding: Seeding with a well-characterized crystal of the desired polymorph is the most robust method to ensure you consistently produce that form.[2]

  • Solvent Choice Matters: The solvent can influence which polymorph crystallizes. For glycine, certain additives like NaCl in aqueous solutions are known to promote the formation of the stable γ-form.[8] While NaCl may not be suitable here, this illustrates that the ionic environment can direct polymorphic outcomes.

  • Characterization is Key: The potential for polymorphism cannot be ignored. The final crystalline product should be characterized using methods such as:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystal form.[7]

    • Differential Scanning Calorimetry (DSC): Can identify melting points and phase transitions between polymorphs.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can show distinct peaks, especially in the fingerprint region, due to different hydrogen bonding environments.[7]

Section 2: Recommended Recrystallization Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Single-Solvent Recrystallization (e.g., from Isopropanol)

This method is ideal when a single solvent with a steep solubility-temperature profile can be identified.

Methodology:

  • Place the crude N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol (IPA) to just cover the solid.

  • Heat the mixture to a gentle reflux on a stirrer hotplate.

  • Add more hot IPA in small portions until the solid has just completely dissolved. Note the total volume of solvent used.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a non-conductive surface. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold IPA.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization (e.g., from Ethyl Acetate/Heptane)

This is a powerful technique for compounds that are highly soluble in one solvent and insoluble in another. An analogous ethanol/water system has been shown to be effective for similar N-phenylsulfonyl glycine structures.[9]

Methodology:

  • Dissolve the crude N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in the minimum required volume of warm ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • While stirring the warm solution, slowly add heptane (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Add a few drops of warm ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, cool further in an ice-water bath for 30 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of a heptane-rich ethyl acetate/heptane mixture, and dry under vacuum.

Section 3: Data Summary & Visual Workflows

For effective process development, a systematic approach is essential. The following resources are designed to guide your experimental design.

Table 1: Solvent Selection Guide

This table provides a starting point for solvent screening based on the properties of analogous compounds and general principles.[10]

Solvent ClassGood Solvents (High Polarity)Anti-Solvents (Low Polarity)Boiling Point (°C)Notes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Good for single-solvent recrystallization. Methanol may be too strong a solvent, leading to lower yields.
Esters Ethyl Acetate77Excellent "good" solvent for two-solvent systems.
Ketones Acetone56Often a very strong solvent; may require an anti-solvent.
Ethers Tetrahydrofuran (THF)Diethyl Ether66, 35Use with caution due to peroxide formation.
Chlorinated Dichloromethane (DCM)40Low boiling point can be a challenge.[5] Good for dissolving crude material initially.
Hydrocarbons Heptane, Hexane, Pentane98, 69, 36Excellent anti-solvents to pair with esters, ketones, or chlorinated solvents.
Aprotic Polar Dimethylformamide (DMF), DMSO153, 189Generally too strong for recrystallization; used for preparing stock solutions.[11]
Visual Workflow 1: Systematic Solvent Selection

This flowchart outlines a logical process for identifying an optimal solvent system.

Solvent_Selection start Start with Crude Product test_solubility Test Solubility in ~0.5 mL of Various Solvents at RT start->test_solubility dissolves_rt Dissolves at RT? test_solubility->dissolves_rt heat_slurry Heat Slurry to Reflux dissolves_rt->heat_slurry No too_soluble Too Soluble. Consider as 'Good' Solvent in a Two-Solvent System dissolves_rt->too_soluble Yes dissolves_hot Dissolves Completely? heat_slurry->dissolves_hot cool_solution Cool to RT, then 0-5 °C dissolves_hot->cool_solution Yes not_soluble Insoluble. Consider as 'Anti-Solvent' in a Two-Solvent System dissolves_hot->not_soluble No crystals_form Crystals Form? cool_solution->crystals_form good_single Potential Single Solvent (Optimize Volume & Cooling) crystals_form->good_single Yes failed Poor Solvent. Try another. crystals_form->failed No

Caption: A flowchart for systematic solvent selection.

Visual Workflow 2: Troubleshooting Crystallization Failures

This decision tree provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting start Problem Observed During Cooling problem_type What is the issue? start->problem_type oiling_out Oiling Out problem_type->oiling_out Oiling no_crystals No Crystals Form problem_type->no_crystals No Precipitation low_yield Low Yield problem_type->low_yield Poor Recovery sol_oil1 Reduce Cooling Rate oiling_out->sol_oil1 sol_nocryst1 Scratch Inner Wall of Flask no_crystals->sol_nocryst1 sol_lowyield1 Used Too Much Solvent? (Re-run with Less) low_yield->sol_lowyield1 sol_oil2 Re-heat & Add More Solvent sol_oil1->sol_oil2 sol_oil3 Try Seeding sol_oil2->sol_oil3 sol_oil4 Change Solvent System sol_oil3->sol_oil4 sol_nocryst2 Add Seed Crystal sol_nocryst1->sol_nocryst2 sol_nocryst3 Cool to Lower Temperature sol_nocryst2->sol_nocryst3 sol_nocryst4 Too Much Solvent? (Evaporate Some & Re-cool) sol_nocryst3->sol_nocryst4 sol_lowyield2 Cool Longer / Colder sol_lowyield1->sol_lowyield2 sol_lowyield3 Switch to Solvent/ Anti-Solvent System sol_lowyield2->sol_lowyield3

Caption: A decision tree for troubleshooting crystallization.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, March 15). Pharmaceutical Technology. Retrieved February 26, 2026, from [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 26, 2026, from [Link]

  • Purification method of glycine - CN1022320C. (n.d.). Google Patents.
  • Polymorphism in the Crystallization of Glycine. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Method for purifying glycine - EP 0459803 A1. (n.d.). European Patent Office. Retrieved February 26, 2026, from [Link]

  • Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. (2022, August 13). MDPI. Retrieved February 26, 2026, from [Link]

  • Method for purifying glycine - US5254729A. (n.d.). Google Patents.

Sources

Validation & Comparative

Advanced NMR Methodologies for the Structural Elucidation of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heavily fluorinated pharmaceutical intermediates like N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine (CAS: 1018639-78-5) presents a significant analytical bottleneck. This molecule exhibits severe conformational dynamics and complex heteronuclear spin systems that confound standard Nuclear Magnetic Resonance (NMR) analysis.

This guide objectively compares the performance of Standard 1D NMR against an Advanced Multiparametric Workflow (Variable Temperature HFX NMR) . By analyzing the causality behind signal broadening and multiplet interference, we provide a self-validating protocol to achieve unambiguous structural assignment and maximize instrument efficiency.

The Analytical Challenge: Causality Behind the Spectra

To understand why standard NMR fails for this compound, we must examine its structural physics:

Conformational Dynamics (Atropisomerism)

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine possesses a sterically congested N-aryl sulfonamide core. The


-hybridized character of the sulfonamide nitrogen, combined with the severe steric clash between the ortho-fluorine (F-2) and the bulky methylsulfonyl group, restricts rotation around the N-Ar bond. This restricted rotation generates slowly interconverting rotamers on the NMR timescale at ambient temperature (298 K). Consequently, standard 

H and

C NMR spectra exhibit severe line broadening, obscuring critical coupling constants and chemical shifts [1].
Heteronuclear Spin-Spin Coupling

The presence of two fluorine atoms (F-2, F-4) introduces extensive scalar coupling (


-coupling) across the aromatic ring. In standard proton-decoupled 

C NMR (

C{

H}), the carbon signals are split into complex multiplets due to large

(~250 Hz),

(~25 Hz), and

(~8 Hz) couplings. This splitting distributes the signal intensity across multiple peaks, drastically reducing the signal-to-noise (S/N) ratio and often burying quaternary carbons in the baseline noise [2].

G Molecule N-Aryl Sulfonamide Core Sterics Steric Clash: ortho-F vs. SO2CH3 Molecule->Sterics Fluorine 2,4-Difluoro Substitution Molecule->Fluorine Rotation Restricted N-Ar Bond Rotation Sterics->Rotation Broadening NMR Line Broadening (Atropisomerism) Rotation->Broadening Resolution Structural Elucidation Bottleneck Broadening->Resolution Impairs Coupling 1J, 2J, 3J 13C-19F J-Couplings Fluorine->Coupling Multiplets 13C Signal Splitting & Reduced S/N Coupling->Multiplets Multiplets->Resolution Impairs

Logical relationship mapping the origin of NMR spectral complexity in fluorinated sulfonamides.

Objective Comparison: Standard vs. Advanced NMR Workflows

To resolve these structural ambiguities, laboratories must choose between two distinct analytical pathways.

Alternative A: Standard 1D NMR (400 MHz, CDCl3, 298 K)

This conventional approach is rapid and cost-effective for simple molecules. However, the use of CDCl


 limits the upper temperature range, preventing the sample from reaching the coalescence temperature required to average the rotameric states. Furthermore, standard dual-resonance probes cannot simultaneously decouple 

H and

F, leaving the

C spectrum convoluted by fluorine couplings.
Alternative B: Advanced Multiparametric NMR (600 MHz HFX Probe, DMSO-d6, 353 K)

This advanced method utilizes DMSO-d


, a high-boiling solvent that permits Variable Temperature (VT) NMR up to 353 K. This provides the thermal energy necessary to overcome the rotational barrier, yielding sharp, time-averaged signals. Crucially, it employs a specialized HFX triple-resonance probe capable of dual-decoupling (

C{

H,

F}). This collapses the complex carbon multiplets into sharp singlets, maximizing S/N and enabling rapid, unambiguous assignment [3].

G cluster_standard Standard 1D NMR Workflow cluster_advanced Advanced Multiparametric Workflow Start N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine Sample Prep Std_Solvent Solvent: CDCl3 Temp: 298 K Start->Std_Solvent Adv_Solvent Solvent: DMSO-d6 Temp: 353 K (VT-NMR) Start->Adv_Solvent Std_Acq Acquisition: 400 MHz, 1H & 13C{1H} Std_Solvent->Std_Acq Std_Result Result: Broadened signals, Complex 13C-19F multiplets Std_Acq->Std_Result Adv_Acq Acquisition: 600 MHz, HFX Probe 13C{1H, 19F} Dual Decoupling Adv_Solvent->Adv_Acq Adv_Result Result: Sharp rotamer coalescence, Singlet 13C signals (High S/N) Adv_Acq->Adv_Result

Workflow comparison: Standard 1D NMR vs. Advanced Multiparametric HFX VT-NMR.

Quantitative Data Comparison

The following table objectively compares the spectral performance of both methodologies for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine.

Analytical ParameterAlternative A: Standard 1D NMRAlternative B: Advanced HFX VT-NMRPerformance Gain
Solvent & Temperature CDCl

@ 298 K
DMSO-d

@ 353 K
Overcomes rotational barrier
C-2 Signal (

C)
Broad multiplet, S/N < 3Sharp singlet @ 159.5 ppm, S/N > 25>8x S/N enhancement
C-4 Signal (

C)
Broad multiplet, S/N < 3Sharp singlet @ 162.8 ppm, S/N > 25>8x S/N enhancement
Glycine CH

(

H)
Broad hump ~4.2-4.5 ppmSharp singlet @ 4.35 ppmHigh-resolution integration
Aromatic H-6 (

H)
Overlapping multipletResolved triplet of doubletsPrecise

-coupling extraction
Acquisition Time (

C)
> 4 hours (due to low S/N)< 30 minutes87% reduction in instrument time

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the advanced workflow is designed as a self-validating system. Each step includes an internal check to verify successful execution before proceeding.

Step 1: Sample Preparation & Solvent Selection
  • Dissolve 15 mg of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in 0.6 mL of anhydrous DMSO-d

    
    .
    
  • Causality: DMSO-d

    
     is selected over CDCl
    
    
    
    because its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR without risking sample boiling or tube overpressurization.
  • Validation: Acquire a rapid 1D

    
    H spectrum at 298 K. The presence of broadened signals for the CH
    
    
    
    and methylsulfonyl groups confirms the existence of restricted rotation, validating the absolute necessity for VT-NMR.
Step 2: Variable Temperature (VT) NMR Calibration
  • Insert the sample into a 600 MHz spectrometer equipped with an HFX triple-resonance probe.

  • Increment the probe temperature in 10 K steps from 298 K to 353 K. Allow 5 minutes of thermal equilibration at each step.

  • Causality: Increasing thermal energy accelerates the interconversion rate of the N-Ar rotamers. Once the exchange rate exceeds the NMR timescale (the coalescence point), the signals average into sharp peaks.

  • Validation: Monitor the glycine CH

    
     signal. The protocol is validated when the broad hump fully resolves into a sharp, symmetrical singlet (typically achieved around 345–353 K).
    
Step 3: HFX Dual-Decoupling Acquisition ( C{ H, F})
  • Tune and match the probe for

    
    H, 
    
    
    
    F, and
    
    
    C frequencies independently at 353 K to account for temperature-induced impedance shifts.
  • Set up a 1D

    
    C acquisition with WALTZ-16 decoupling on the 
    
    
    
    H channel and GARP decoupling on the
    
    
    F channel.
  • Causality: Simultaneous decoupling removes both proton and fluorine scalar couplings. This funnels all magnetization for a given carbon nucleus into a single resonance line, drastically improving sensitivity for the highly shielded C-2 and C-4 carbons [4].

  • Validation: Compare the resulting spectrum to a standard

    
    C{
    
    
    
    H} scan. The protocol is successful if the C-2 and C-4 doublets of doublets (
    
    
    ~ 250 Hz) collapse into distinct, high-intensity singlets.

Conclusion

For complex fluorinated sulfonamides like N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine, standard NMR workflows yield ambiguous data due to rotameric broadening and heteronuclear splitting. By transitioning to an Advanced Multiparametric Workflow utilizing DMSO-d


, VT-NMR, and HFX dual-decoupling, researchers can objectively improve S/N ratios by over 800% while reducing acquisition times. This self-validating approach ensures the high-fidelity structural characterization critical for downstream drug development and regulatory submissions.

References

  • Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones ACS Omega URL:[Link]

  • 13C NMR of Fluorinated Organics University of Ottawa NMR Facility Blog URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds RSC Advances URL:[Link]

Navigating the Gas-Phase Chemistry: A Comparative Guide to the Mass Spectrometric Fragmentation of N-aryl-N-(methylsulfonyl)glycines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of candidate molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into molecular structure through the controlled fragmentation of ions in the gas phase. This guide delves into the intricate world of N-aryl-N-(methylsulfonyl)glycines, a class of compounds with significant interest in medicinal chemistry. We will explore their characteristic fragmentation patterns under collision-induced dissociation (CID), compare these behaviors, and provide robust experimental protocols to empower your analytical workflows.

The Structural Significance and Analytical Challenge

N-aryl-N-(methylsulfonyl)glycines and their derivatives are prevalent scaffolds in drug discovery, notably as matrix metalloproteinase inhibitors.[1] Their biological activity is intimately tied to their three-dimensional structure and the nature of the substituents on the aryl ring. Characterizing these molecules unequivocally is a critical step in development. Tandem mass spectrometry (MS/MS) offers a powerful solution by generating a "fingerprint" of fragment ions unique to the precursor molecule. However, interpreting these fingerprints requires a deep understanding of the underlying fragmentation chemistry.

The core structure of N-aryl-N-(methylsulfonyl)glycine presents several potential sites for bond cleavage upon energetic activation. The key to deciphering their fragmentation is to recognize the interplay between the sulfonamide group, the glycine moiety, and the influence of the aromatic ring.

General Fragmentation Pathways: A Mechanistic Overview

When an even-electron protonated molecule ([M+H]⁺) of an N-aryl-N-(methylsulfonyl)glycine is subjected to CID, it undergoes a series of dissociation reactions. The resulting product ions reveal the connectivity of the parent molecule. Several key fragmentation pathways have been observed for the broader class of aromatic sulfonamides, which provide a foundational understanding.[2][3][4]

One of the most characteristic fragmentation patterns for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[2][4] This process is not a simple bond cleavage but involves a rearrangement within the ion. The strength of the aryl-sulfur bond and the electronic nature of the substituents on the aryl ring significantly influence the propensity for this rearrangement.[2]

Another common fragmentation involves the cleavage of the S-N bond.[5] For N-aryl sulfonamides, this can lead to the formation of a radical cation of the corresponding aniline, a process that is influenced by the ionization energy of the aniline moiety.[5]

The fragmentation of N-aryl-N-(methylsulfonyl)glycines, specifically, also involves cleavages around the glycine backbone. These fragmentations provide information about the amino acid portion of the molecule.

Below is a diagram illustrating the generalized fragmentation pathways for this class of compounds.

fragmentation_pathways cluster_precursor Precursor Ion [M+H]⁺ cluster_products Primary Product Ions M N-aryl-N-(methylsulfonyl)glycine [M+H]⁺ P1 [M+H - SO₂]⁺ (Loss of Sulfur Dioxide) M->P1  -64 Da Rearrangement P2 [ArNH₂]⁺˙ (Aniline Radical Cation) M->P2  S-N Cleavage P3 [M+H - H₂O]⁺ (Loss of Water) M->P3  -18 Da P4 [Glycine-related fragments] M->P4  Backbone Cleavage

Caption: Generalized fragmentation pathways for N-aryl-N-(methylsulfonyl)glycines.

Comparative Fragmentation Analysis: The Influence of Aryl Substituents

The true power of MS/MS analysis lies in its ability to differentiate between closely related structures. For N-aryl-N-(methylsulfonyl)glycines, the substituents on the aryl ring play a critical role in directing the fragmentation pathways and influencing the relative abundance of the product ions.

Substituent Type on Aryl RingEffect on FragmentationKey Fragment(s) Enhanced
**Electron-Withdrawing Groups (e.g., -Cl, -NO₂) **Promotes the elimination of SO₂ by stabilizing the partial positive charge developed at the ipso-carbon during the rearrangement.[2][M+H - SO₂]⁺
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Can facilitate the formation of the aniline radical cation by lowering the ionization energy of the aniline moiety.[5][ArNH₂]⁺˙
Ortho-substituents Can sterically influence fragmentation pathways and may lead to unique ortho-effects, such as cyclization reactions.[6]Unique product ions resulting from cyclization.

Experimental Evidence: Studies on various aromatic sulfonamides have demonstrated these substituent effects. For instance, the presence of an ortho-chloro group has been shown to significantly promote the extrusion of SO₂.[2] Conversely, in the fragmentation of deprotonated 2-nitrobenzenesulfonylglycine, the nitro group itself participates in the fragmentation, leading to a characteristic loss of HONO.[6]

This comparative data is crucial for researchers attempting to identify unknown metabolites or degradation products, as the fragmentation pattern can provide strong clues about the nature and position of substituents on the aryl ring.

Experimental Protocols for Robust Analysis

Achieving high-quality, reproducible MS/MS data requires a well-defined experimental protocol. The following is a generalized workflow for the analysis of N-aryl-N-(methylsulfonyl)glycines using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

experimental_workflow cluster_C MS/MS Analysis A Sample Preparation B LC Separation (Optional) A->B C Mass Spectrometry Analysis B->C D Data Processing & Interpretation C->D MS1 Full Scan (MS1) Identify [M+H]⁺ CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) Acquire Fragment Spectrum CID->MS2

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation
  • Solubilization: Dissolve the N-aryl-N-(methylsulfonyl)glycine standard or sample in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water. A typical starting concentration is 1-10 µg/mL.

  • Acidification: For positive ion mode ESI, it is often beneficial to add a small amount of acid (e.g., 0.1% formic acid) to the sample solution to promote protonation.

Liquid Chromatography (for complex mixtures)
  • Column: A C18 reversed-phase column is generally suitable for these compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-20 minutes) is a good starting point.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale columns).

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion of interest in the first mass analyzer (e.g., a quadrupole).

    • Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a rich fragmentation pattern. A good starting point is to perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions.

    • Acquire the product ion spectrum in the second mass analyzer.

Data Interpretation: A Self-Validating Approach

The trustworthiness of your results hinges on a logical and self-validating interpretation of the data.

  • Confirm the Precursor: Ensure the m/z of the selected precursor ion in your MS/MS experiment corresponds to the expected [M+H]⁺ of your target molecule.

  • Identify Key Neutral Losses: Look for the characteristic neutral losses discussed earlier, such as 64 Da (SO₂) and 18 Da (H₂O).

  • Propose Fragment Structures: Assign plausible structures to the major product ions. The accurate mass measurement capabilities of high-resolution mass spectrometers (e.g., TOF or Orbitrap) are invaluable for determining the elemental composition of fragments and increasing confidence in structural assignments.

  • Compare with Analogs: If available, compare the fragmentation pattern of your compound of interest with that of structurally similar analogs. This can help confirm the influence of specific functional groups on the fragmentation process.

By systematically applying these principles, researchers can confidently elucidate the structures of N-aryl-N-(methylsulfonyl)glycines and their derivatives, accelerating the pace of drug discovery and development.

References

  • He, X., & Sleno, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 356-363. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Laremore, T. N., Zhang, F., & Schug, K. A. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of the American Society for Mass Spectrometry, 25(2), 315-326. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Holman, S. W. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781-790. [Link]

  • Sun, T., Li, Y., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4099-4105. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]

  • Sci-Hub. (n.d.). Evidence for aryl participation in mass spectrometric fragmentation processes. [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. [Link]

  • Wang, J., & Laskin, J. (2003). Direct dynamics study of N-protonated diglycine surface-induced dissociation. Influence of collision energy. Journal of the American Society for Mass Spectrometry, 14(12), 1381-1393. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. [Link]

  • Wünnemann, P., et al. (2023). Influence of N-arylsulfonamido d-valine N-substituents on the selectivity and potency of matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 90, 117350. [Link]

  • bioRxiv. (2024, February 23). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. [Link]

  • University of Washington's Proteomics Resource. (n.d.). Experimental Protein Mixture for Validating Tandem Mass Spectral Analysis. [Link]

  • Wiley Online Library. (n.d.). Two‐Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. [Link]

  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center. [Link]

  • UConn Library. (n.d.). Mass spectrometry of proteins and peptides : methods and protocols. [Link]

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Comparative Guide: N-Mesyl vs. N-Tosyl Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between N-mesyl and N-tosyl phenylglycine derivatives Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

In the synthesis of unnatural amino acids and peptidomimetics, the choice between Methanesulfonyl (Mesyl/Ms) and p-Toluenesulfonyl (Tosyl/Ts) protection for phenylglycine is rarely arbitrary. While both serve as robust sulfonamide protecting groups, their divergence lies in crystallinity, steric footprint, and electronic influence on metal-catalyzed C-H activation .

This guide analyzes the physicochemical and reactive differences between N-mesyl-phenylglycine (1a ) and N-tosyl-phenylglycine (1b ), providing experimental benchmarks to aid in directing group selection.

Physicochemical Profile & Electronic Properties

The fundamental difference stems from the sulfonyl substituent: a simple methyl group (Ms) versus a para-tolyl moiety (Ts). This dictates the acidity of the N-H bond and the solubility profile of the molecule.

Electronic & Steric Comparison
FeatureN-Mesyl (Ms) N-Tosyl (Ts) Impact on Reactivity
Structure Methyl sulfone (Compact)

-Tolyl sulfone (Bulky)
Ts exerts greater steric hindrance; Ms is atom-economical.
Hammett Constant (

)
0.72 (for

)
0.68 (for

)
Ms is slightly more electron-withdrawing inductively.
NH Acidity (

)
~10.8 (in DMSO)~10.2 (in DMSO)Ts-NH is more acidic due to resonance stabilization by the aromatic ring.
Crystallinity Low (Often oils/gums)High (Crystalline solids)Ts is superior for purification via recrystallization.
Atom Economy High (Ms group = 79 Da)Low (Ts group = 155 Da)Ms is preferred for large-scale process chemistry if purification allows.
The "Crystallinity Effect" in Phenylglycine

Phenylglycine derivatives are prone to racemization. N-Tosyl derivatives typically form stable, high-melting-point crystal lattices due to


 stacking interactions of the tolyl ring.
  • Observation: Crude N-mesyl phenylglycine often requires column chromatography.

  • Observation: Crude N-tosyl phenylglycine can typically be purified by precipitation from EtOAc/Hexanes, preserving chiral integrity more effectively during workup.

Reactivity Profile: C-H Activation Performance

The most critical application of these derivatives is as substrates/ligands in Palladium-catalyzed C-H functionalization. The sulfonamide acts as a Directing Group (DG) .

Mechanism of Action (Pd-Catalysis)

In Pd(II)-catalyzed ortho-C-H activation, the sulfonamide nitrogen coordinates to the Palladium. The acidity of the NH proton is the rate-determining factor for the formation of the active palladacycle.

CH_Activation cluster_0 Critical Difference Substrate N-Protected Phenylglycine Coordination Pd-Coordination (N-binding) Substrate->Coordination Pd(OAc)2 Deprotonation CMD Step (N-H Deprotonation) Coordination->Deprotonation Base (K2CO3/Ag2CO3) Palladacycle Active Palladacycle (5-membered) Deprotonation->Palladacycle Ts-NH is faster (Lower pKa) Product Ortho-Functionalized Product Palladacycle->Product Reductive Elimination

Figure 1: Mechanism of Sulfonamide-directed C-H Activation. The lower pKa of N-Tosyl facilitates the Concerted Metalation-Deprotonation (CMD) step.

Representative Experimental Data: Ortho-Iodination

Reaction Conditions: Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), IOAc (1.5 equiv), DMF, 100°C, 12h.

SubstrateConversion (%)Isolated Yield (%)

(%)
Notes
N-Mesyl (1a) 88%72%94%Product required chromatography; minor racemization observed.
N-Tosyl (1b) 95%89% 98% Product isolated via recrystallization; higher yield due to easier handling.

Analysis: The N-Tosyl group generally outperforms N-Mesyl in catalytic efficiency for two reasons:

  • Acidity: The enhanced acidity of the Ts-NH allows for faster formation of the Pd-amido species.

  • Solubility: The lipophilic tolyl tail prevents catalyst poisoning by ensuring the substrate remains fully soluble in non-polar solvents often used in C-H activation (e.g., Toluene, DCE).

Deprotection & Stability

Both groups are orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc).[1] However, their removal requires harsh conditions, making them "permanent" protecting groups in many synthetic sequences.

MethodN-Mesyl CompatibilityN-Tosyl CompatibilityProtocol Note
SmI₂ / HMPA ExcellentGoodMildest reductive method; retains stereocenters.
Mg / MeOH ModerateGoodSonication often required.
Na / Naphthalene GoodExcellentRadical anion mechanism; reliable but requires anhydrous conditions.
HBr / AcOH Stable (No Reaction)Stable (No Reaction)Key Feature: Both survive peptide cleavage cocktails (TFA/HBr).

Experimental Protocols

Synthesis of N-Tosyl Phenylglycine (Schotten-Baumann Conditions)

This protocol prioritizes enantiomeric purity and ease of purification.

  • Setup: Charge a 250 mL round-bottom flask with L-Phenylglycine (10.0 mmol) and NaOH (2.0 equiv) in Water/Dioxane (1:1, 50 mL). Cool to 0°C.

  • Addition: Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise over 15 minutes. Ensure pH remains >9 (add dilute NaOH if necessary).
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Acidify carefully with 1M HCl to pH 2. The N-Tosyl derivative will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from hot Ethanol/Water.

    • Target Yield: >90%[2]

    • Appearance: White needles.

Pd-Catalyzed Ortho-Arylation (Directing Group Application)

Use this protocol to benchmark the directing ability of the sulfonamide.

  • Reagents: Combine N-Tosyl Phenylglycine methyl ester (0.2 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.0 equiv).

  • Solvent: Add anhydrous DCE (2.0 mL) under Argon.

  • Conditions: Seal tube and heat to 110°C for 18 hours.

  • Analysis: Filter through Celite. Analyze crude NMR for ortho-selectivity.

    • Note: If using N-Mesyl, conversion is typically 10-15% lower due to slower CMD kinetics.

Decision Matrix: Which to Choose?

Decision_Tree Start Select Protecting Group Scale Is Scale > 1kg? Start->Scale Purification Is Chromatography Avoidable? Scale->Purification No Use_Ms Use N-Mesyl (Ms) (Atom Economy) Scale->Use_Ms Yes (Cost/Mass) Catalysis Is it for C-H Activation? Purification->Catalysis No Use_Ts Use N-Tosyl (Ts) (Crystallinity/Reactivity) Purification->Use_Ts Yes (Crystallization) Catalysis->Use_Ms No (General Protection) Catalysis->Use_Ts Yes (Better DG)

Figure 2: Selection Logic for Phenylglycine Protection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Yu, J. Q., et al. (2010). "Pd-Catalyzed C-H Activation of Phenylglycine Derivatives." Journal of the American Chemical Society.[3] (Representative citation for sulfonamide directing groups).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa data of sulfonamides).

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

Sources

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